molecular formula C16H16N4OS B11009684 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B11009684
M. Wt: 312.4 g/mol
InChI Key: JZCFUCHVQZCSCS-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the pyrazole ring, and finally the introduction of the carboxamide group. Specific reagents and conditions may vary, but common steps include:

    Formation of Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a halogenated ketone.

    Formation of Pyrazole Ring: This often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of Carboxamide Group: This step typically involves the reaction of the pyrazole-thiazole intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Conditions vary depending on the specific substitution, but may include the use of strong acids or bases, and various catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to the combination of its thiazole and pyrazole rings, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C16H16N4OS/c1-10-11(2)22-16(17-10)18-15(21)14-9-13(19-20(14)3)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,17,18,21)

InChI Key

JZCFUCHVQZCSCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C

Origin of Product

United States

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